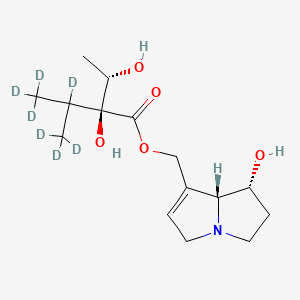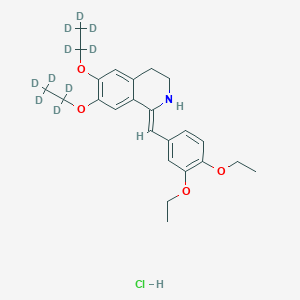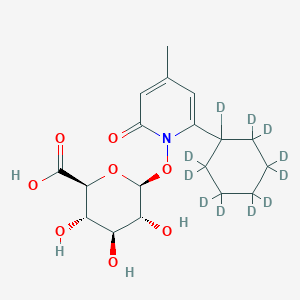
Rad51-IN-5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rad51-IN-5 is a small molecule inhibitor that targets the RAD51 protein, a key player in the homologous recombination repair pathway of DNA double-strand breaks. RAD51 is crucial for maintaining genomic stability and is often upregulated in various cancers, making it a significant target for cancer therapy .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Rad51-IN-5 typically involves multiple steps, including the formation of key intermediates through nucleophilic substitution and condensation reactions. Specific details on the synthetic routes and reaction conditions are often proprietary and may vary depending on the manufacturer .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and stringent quality control measures to meet pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions: Rad51-IN-5 primarily undergoes substitution reactions, where functional groups on the molecule are replaced by other groups. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include strong nucleophiles for substitution reactions and oxidizing or reducing agents for redox reactions. Typical conditions involve controlled temperatures and pH to ensure the desired reaction pathway .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various derivatives of this compound with different functional groups, while oxidation or reduction reactions may alter the oxidation state of specific atoms within the molecule .
Scientific Research Applications
Rad51-IN-5 has a wide range of applications in scientific research, particularly in the fields of cancer biology and DNA repair mechanisms. It is used to study the role of RAD51 in homologous recombination and to develop targeted cancer therapies. Additionally, this compound is being explored for its potential in treating viral infections, such as COVID-19, by inhibiting RAD51-mediated viral propagation .
Mechanism of Action
Rad51-IN-5 exerts its effects by binding to the RAD51 protein and inhibiting its ability to form nucleoprotein filaments on single-stranded DNA. This prevents RAD51 from facilitating the homologous recombination repair of DNA double-strand breaks, leading to increased DNA damage and cell death in cancer cells. The inhibition of RAD51 also affects other cellular processes, such as replication fork stabilization and repair .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to Rad51-IN-5 include other RAD51 inhibitors, such as B02, 4’-diisothiocyanostilbene-2,2’-disulfonic acid (DIDS), and IBR2. These compounds also target the RAD51 protein and inhibit its function in homologous recombination .
Uniqueness: this compound is unique in its specific binding affinity and inhibitory potency against RAD51. It has shown promising results in preclinical studies for its ability to sensitize cancer cells to DNA-damaging therapies and overcome resistance to existing treatments.
Properties
Molecular Formula |
C26H38N4O5S2 |
|---|---|
Molecular Weight |
550.7 g/mol |
IUPAC Name |
propan-2-yl N-[4-[2-[4-(propan-2-yloxycarbonylamino)cyclohexyl]-1,3-thiazol-5-yl]-3-(propan-2-ylsulfonimidoyl)phenyl]carbamate |
InChI |
InChI=1S/C26H38N4O5S2/c1-15(2)34-25(31)29-19-9-7-18(8-10-19)24-28-14-22(36-24)21-12-11-20(30-26(32)35-16(3)4)13-23(21)37(27,33)17(5)6/h11-19,27H,7-10H2,1-6H3,(H,29,31)(H,30,32) |
InChI Key |
IFAJQXQNZPNAHT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)NC1CCC(CC1)C2=NC=C(S2)C3=C(C=C(C=C3)NC(=O)OC(C)C)S(=N)(=O)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















![3-chloro-4-cyano-N'-[4-cyano-2-(trifluoromethyl)phenyl]benzohydrazide](/img/structure/B12418820.png)
